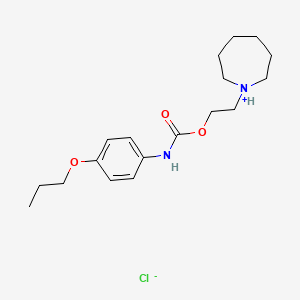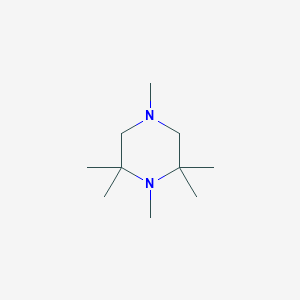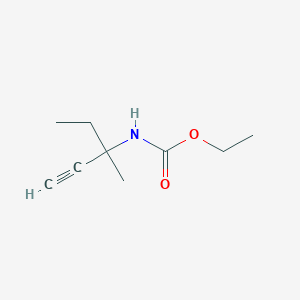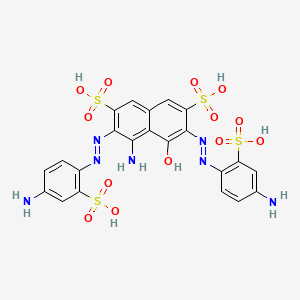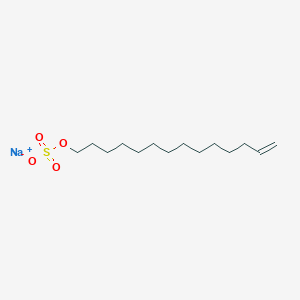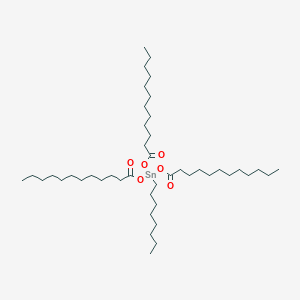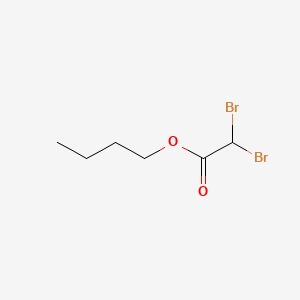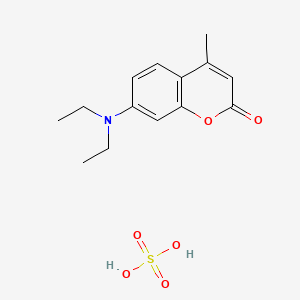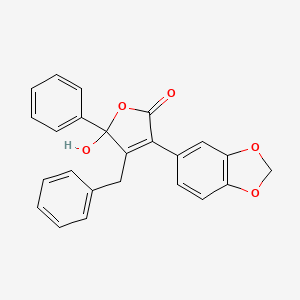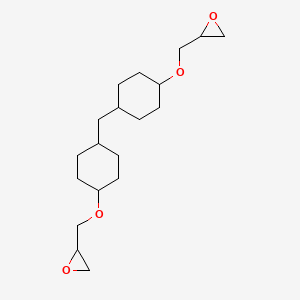![molecular formula CH2O B13770156 Formaldehyde, [3H] CAS No. 88891-38-7](/img/structure/B13770156.png)
Formaldehyde, [3H]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Formaldehyde, [3H], also known as tritiated formaldehyde, is a radioactive form of formaldehyde where the hydrogen atoms are replaced with tritium, a radioactive isotope of hydrogen. Formaldehyde itself is the simplest aldehyde with the chemical formula CH₂O. It is a colorless gas with a pungent odor and is highly reactive. Formaldehyde is naturally present in the environment and is also synthesized for various industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
Formaldehyde can be synthesized through the oxidation of methanol. This process involves the catalytic oxidation of methanol using a metal catalyst such as silver or copper at high temperatures (around 300°C). The reaction is as follows:
2CH3OH+O2→2CH2O+2H2O
In the case of tritiated formaldehyde, tritiated methanol (CH₃T) is used as the starting material .
Industrial Production Methods
Industrial production of formaldehyde typically involves the vapor-phase oxidation of methanol using a metal oxide catalyst. The process is carried out in large reactors where methanol and air are passed over the catalyst at high temperatures. The resulting formaldehyde is then absorbed in water to form formalin, a 37% aqueous solution of formaldehyde .
化学反応の分析
Types of Reactions
Formaldehyde undergoes various chemical reactions, including:
Oxidation: Formaldehyde can be oxidized to formic acid using oxidizing agents such as potassium permanganate.
Reduction: It can be reduced to methanol using reducing agents like lithium aluminum hydride.
Addition: Formaldehyde readily undergoes addition reactions with nucleophiles such as ammonia and amines to form imines and aminals.
Polymerization: It can polymerize to form paraformaldehyde and trioxane
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Addition: Ammonia (NH₃) or primary amines (RNH₂) under mild conditions.
Major Products Formed
Formic Acid: From oxidation.
Methanol: From reduction.
Imines and Aminals: From addition reactions with ammonia and amines.
Paraformaldehyde and Trioxane: From polymerization.
科学的研究の応用
Formaldehyde, [3H], has numerous applications in scientific research:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in autoradiography to study the distribution of biological molecules within cells and tissues.
Medicine: Utilized in radiolabeling of pharmaceuticals to track their distribution and metabolism in the body.
Industry: Applied in the production of resins, plastics, and textiles
作用機序
Formaldehyde exerts its effects through its high reactivity with nucleophiles. It can form covalent bonds with amino groups in proteins and nucleic acids, leading to cross-linking and stabilization of these molecules. This property is exploited in tissue fixation and embalming. In biological systems, formaldehyde can cause DNA-protein cross-links, which can interfere with DNA replication and transcription, leading to cytotoxicity and genotoxicity .
類似化合物との比較
Formaldehyde is compared with other aldehydes such as acetaldehyde (CH₃CHO) and glutaraldehyde (C₅H₈O₂):
Acetaldehyde: Less reactive than formaldehyde, used in the production of acetic acid and as a flavoring agent.
Glutaraldehyde: More reactive and used as a disinfectant and fixative in biological applications.
Uniqueness: Formaldehyde’s high reactivity and ability to form stable cross-links make it unique among aldehydes.
Similar Compounds
- Acetaldehyde (CH₃CHO)
- Glutaraldehyde (C₅H₈O₂)
- Methanal (CH₂O)
Formaldehyde, [3H], stands out due to its radioactive properties, making it invaluable in research applications where tracing and tracking of molecules are required .
特性
CAS番号 |
88891-38-7 |
|---|---|
分子式 |
CH2O |
分子量 |
32.034 g/mol |
IUPAC名 |
tritioformaldehyde |
InChI |
InChI=1S/CH2O/c1-2/h1H2/i1T |
InChIキー |
WSFSSNUMVMOOMR-CNRUNOGKSA-N |
異性体SMILES |
[3H]C=O |
正規SMILES |
C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



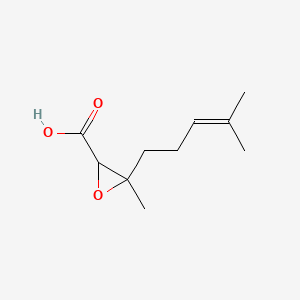
![methanesulfonic acid;5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-carboxamide](/img/structure/B13770091.png)
